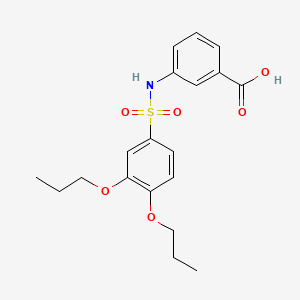

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

説明

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid is a synthetic organic compound featuring a benzoic acid core modified with a 3,4-dipropoxybenzenesulfonamido group.

特性

IUPAC Name |

3-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-3-10-25-17-9-8-16(13-18(17)26-11-4-2)27(23,24)20-15-7-5-6-14(12-15)19(21)22/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDKTBHPZPBWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid typically involves multiple steps:

Preparation of 3,4-Dipropoxybenzenesulfonyl chloride: This is achieved by reacting 3,4-dipropoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The dipropoxybenzene moieties may enhance the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogues

3,4-Dihydroxybenzoic Acid

- Substituents : 3,4-dihydroxy groups on the benzene ring.

- Functional Groups : Carboxylic acid.

- Applications : Widely used in food additives, cosmetics, and pharmacological research due to antioxidant properties .

3,4-Dihydroxybenzenesulfonic Acid

- Substituents : 3,4-dihydroxy groups with a sulfonic acid (-SO3H) group.

- Functional Groups : Sulfonic acid.

- Key Differences : The sulfonamido group (-SO2NH-) in the target compound is less acidic than the sulfonic acid group, which may reduce ionic interactions in biological systems. This difference could make the target compound more suitable for drug design, where moderate acidity is often preferred .

- Applications : Industrial processes, including dye synthesis and catalysis .

3,5-Difluorobenzoic Acid

- Substituents : 3,5-difluoro groups.

- Functional Groups : Carboxylic acid.

- Key Differences : Fluorine atoms increase electronegativity and metabolic stability compared to propoxy groups. However, the 3,4-dipropoxy arrangement in the target compound may offer unique steric effects for receptor binding .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Physicochemical Properties

Electronic Properties

- HOMO Energy Levels: Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfonamido) exhibit lower HOMO energy levels, reducing fluorescence quantum yields (ϕ) via photoinduced electron transfer (PET). For example, amidobenzoic acids (ϕ < 0.1) have lower HOMO levels (-9.2 eV) than aminobenzoic acids (-8.5 eV) . The 3,4-dipropoxybenzenesulfonamido group likely further lowers HOMO levels, making the compound less fluorescent but more stable in oxidative environments .

Solubility and Lipophilicity

- Propoxy groups increase logP values compared to hydroxyl or fluorine substituents, suggesting enhanced lipid bilayer penetration. However, this may limit aqueous solubility, a common challenge in drug formulation .

Data Table: Comparative Analysis

生物活性

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid, an organic compound with a sulfonamide group and dipropoxybenzene moieties, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activity, and relevant research findings.

The compound is synthesized through a multi-step process that typically involves the preparation of 3,4-dipropoxybenzenesulfonyl chloride followed by its reaction with 3-aminobenzoic acid. The general synthetic route is outlined below:

- Preparation of 3,4-Dipropoxybenzenesulfonyl Chloride :

- React 3,4-dipropoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

- Formation of the Target Compound :

- The sulfonyl chloride is reacted with 3-aminobenzoic acid in the presence of a base like triethylamine.

This compound's structure contributes to its unique biological properties, particularly due to the presence of the sulfonamide group which can interact with various biological targets.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes or receptors. The compound can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity or modulating receptor function. The dipropoxybenzene moieties may enhance binding affinity and specificity, which is crucial for its biological effects.

Anti-inflammatory Effects

Sulfonamide compounds are also explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes could position this compound as a candidate for treating inflammatory diseases. Investigations into related benzoic acid derivatives have shown promising results in reducing inflammation in animal models .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study evaluating the inhibition of key enzymes relevant to inflammation showed that similar compounds effectively reduced enzyme activity by forming stable complexes at the active sites .

- Toxicological Assessment : Preliminary toxicity studies indicated an LD50 value greater than 720 mg/kg in rodent models, suggesting a moderate safety profile for further pharmacological exploration .

- Comparative Analysis : In comparison to other benzoic acid derivatives, 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid demonstrated enhanced lipophilicity and membrane permeability, which may improve its pharmacokinetic properties.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。